![molecular formula C12H11F3N2O4 B1531145 2,2,2-trifluoroethyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate CAS No. 1235438-93-3](/img/structure/B1531145.png)
2,2,2-trifluoroethyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate
Overview
Description
This compound, also known by its CAS Number 1235438-93-3, is a research-use-only product . It has a molecular weight of 304.22 and a molecular formula of C12H11F3N2O4 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11F3N2O4/c13-12(14,15)7-21-10(18)16-8-2-1-3-9(6-8)17-4-5-20-11(17)19/h1-3,6H,4-5,7H2,(H,16,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not provided in the available resources.Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
The trifluoroethyl group is involved in various organic synthesis reactions, particularly in the creation of chiral fluorospiroindole derivatives, which are synthesized with high yields and excellent diastereo- and enantioselectivities. These compounds have potential applications in medicinal chemistry due to their stereoselective properties .
Flame Retardancy
Compounds with the trifluoroethyl group, such as Tris (2, 2, 2-Trifluoroethyl) Phosphate (TFP), have been used to enhance flame retardancy. For instance, TFP has been added to electrolytes in lithium-ion batteries to reduce flammability and resolve safety issues .
Surface Science
The trifluoroethyl group can significantly alter the electrostatic properties of monolayers at the air-water interface, as demonstrated in studies on Langmuir monolayers of behenic acid 2,2,2-trifluoroethyl ester .
Pharmaceutical Research
Trifluoroethyl-containing compounds serve as intermediates in pharmaceutical research. For example, they are used in synthesizing CGRP receptor antagonists, which are important for treating conditions like migraines .
Analytical Chemistry
The compound 2,2,2-Trifluoroethyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate itself may be used in analytical chemistry for its unique properties. Documentation regarding its NMR, HPLC, LC-MS, UPLC analyses suggests its potential utility in various analytical procedures .
MDPI - Recent Advances of N-2,2,2… Scientific.net - Tris (2, 2, 2-Trifluoroethyl) Phosphate… Tandfonline - A facile 2,2,2-trifluoroethyl fatty acid ester synthesis… MDPI - FDA-Approved Trifluoromethyl Group… [BLD Pharm - 2,2,2-Trifluoroethyl N-3-(2-oxo-1…
properties
IUPAC Name |
2,2,2-trifluoroethyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O4/c13-12(14,15)7-21-10(18)16-8-2-1-3-9(6-8)17-4-5-20-11(17)19/h1-3,6H,4-5,7H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRIQXBNNFDOKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=CC(=C2)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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